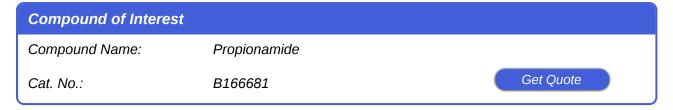


Spectroscopic Analysis of Propionamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of **propionamide** (CH₃CH₂CONH₂), a simple amide of a carboxylic acid. The document details the key spectral features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **propionamide**.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment	
3500-3300	Strong, Broad	N-H stretching (symmetric and asymmetric)[1]	
~2970	Medium	C-H stretching (asymmetric) of CH ₃	
~2940	Medium	C-H stretching (asymmetric) of CH ₂	
~2880	Medium	C-H stretching (symmetric) of CH ₃	
1690-1650	Strong	C=O stretching (Amide I band) [1]	
1650-1590	N-H bending (Amide II ba		
~1460	Medium	C-H bending of CH₂ and CH₃	
~1420	Medium	C-N stretching	
~880	Weak	N-H out-of-plane bend	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~1.1	Triplet	3H	СНз	~7.4
~2.2	Quartet	2H	CH ₂	~7.4
~6.5	Broad Singlet	2H	NH ₂	N/A

¹³C NMR (Carbon-13 NMR)



Chemical Shift (δ) ppm	Assignment
~10	СНз
~31	CH2
~178	C=O

Mass Spectrometry (MS)

m/z	Relative Abundance (%)	Assignment
73	46.79	[M] ⁺ (Molecular Ion)[2]
72	8.32	[M-H]+
57	17.07	[M-NH ₂] ⁺ or [CH ₃ CH ₂ CO] ⁺ [2]
44	100	[CONH ₂] ⁺ (Base Peak)[2]
29	High	[CH₃CH₂]+
28	High	[CO] ⁺ or [C ₂ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **propionamide** are outlined below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **propionamide** to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Procedure (KBr Pellet Method):

• Sample Preparation: Grind a small amount (1-2 mg) of dry **propionamide** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.



- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **propionamide** to determine its molecular structure.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **propionamide** in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.



 Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final NMR spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of propionamide.

Method: Electron Ionization (EI) Mass Spectrometry.

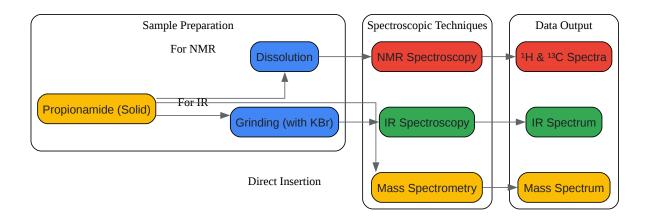
Procedure:

- Sample Introduction: Introduce a small amount of **propionamide** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile samples.
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and form a molecular ion (M+) and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
 ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Visualizations

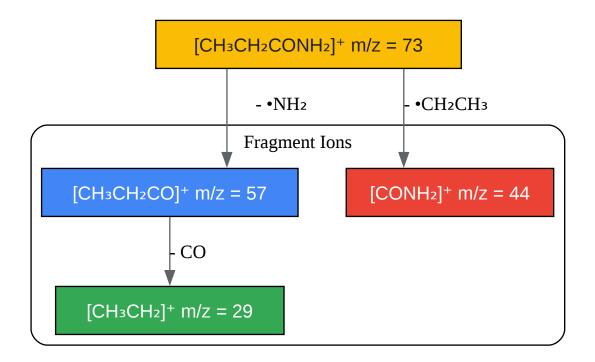
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **propionamide**.





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Caption: Workflow for the spectroscopic analysis of **propionamide**.



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Caption: Mass spectrometry fragmentation of **propionamide**.



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References

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- 2. Propionamide | C3H7NO | CID 6578 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Propionamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166681#spectroscopic-data-of-propionamide-ir-nmr-mass-spec]

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